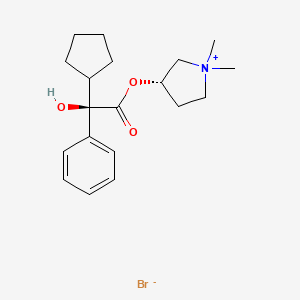

erythro-Glycopyrronium bromide

Description

Properties

IUPAC Name |

[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNYRYCIDCJBOM-QQTWVUFVSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199205 |

Source

|

| Record name | erythro-Glycopyrronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51186-83-5, 129784-12-9 |

Source

|

| Record name | erythro-Glycopyrronium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51186-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycopyrronium bromide [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051186835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycopyrrolate, (2R,3'S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129784129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | erythro-Glycopyrronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCOPYRROLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V92SO9WP2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCOPYRROLATE, (2R,3'S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68EL47CXSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

erythro-Glycopyrronium bromide chemical structure and properties

Erythro-Glycopyrronium Bromide: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of erythro-glycopyrronium bromide, a synthetic quaternary ammonium anticholinergic agent. The document elucidates its chemical structure, physicochemical properties, and the stereochemical nuances that define its pharmacological activity. A detailed analysis of its mechanism of action as a long-acting muscarinic antagonist (LAMA) is presented, followed by a comprehensive overview of its pharmacokinetic and pharmacodynamic profiles. Furthermore, this guide delves into the established analytical methodologies for its characterization and quantification, its synthesis, and its diverse clinical applications, particularly in the management of chronic obstructive pulmonary disease (COPD) and hyperhidrosis. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into this significant therapeutic compound.

Chemical Identity and Stereochemistry

Erythro-glycopyrronium bromide is a specific diastereomer of glycopyrronium bromide. The molecule possesses two chiral centers, leading to the existence of four stereoisomers. The erythro form is a racemic mixture of the (2R, 3S) and (2S, 3R) enantiomers.[1][2][3] This stereochemical configuration is crucial as the erythro form is reported to be more potent than the threo form.[4]

The core structure consists of a quaternary ammonium cation, which is the active moiety, and a bromide counterion.[5][6] The cation features a pyrrolidinium ring and an ester linkage to cyclopentylmandelic acid.[6] This quaternary ammonium structure confers a permanent positive charge, which is pivotal to its pharmacological profile, particularly its low propensity to cross the blood-brain barrier.[5][7]

Structural Representation:

-

Chemical Name: 3-[2-Cyclopentyl(hydroxy)phenylacetoxy]-1,1-dimethylpyrrolidinium bromide[5]

Physicochemical Properties

The physical and chemical characteristics of erythro-glycopyrronium bromide are fundamental to its formulation, stability, and biological activity.

| Property | Value | Source(s) |

| Appearance | White or almost white, crystalline powder | [8] |

| Melting Point | Approximately 175-195 °C | [8][9][10] |

| Solubility | Freely soluble in water, soluble in ethanol (96%) | [8] |

| Storage | Store at 2°C - 8°C in a well-closed container | [4] |

The bromide counterion enhances the solubility and stability of the compound.[6]

Mechanism of Action: Muscarinic Receptor Antagonism

Erythro-glycopyrronium bromide functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][4][7] By blocking these receptors, it inhibits the action of the neurotransmitter acetylcholine.[4][6] This antagonism is the cornerstone of its therapeutic effects.

There are five subtypes of muscarinic receptors (M1-M5), and glycopyrronium exhibits a high affinity for M1 and M3 receptors.[11][12][13] In the airways, the M3 receptors on smooth muscle cells mediate bronchoconstriction.[11][13] By blocking these M3 receptors, erythro-glycopyrronium bromide leads to bronchodilation and a reduction in airway secretions, which is the primary mechanism for its efficacy in COPD.[1][14] Its action on M1 and M3 receptors also reduces salivary and sweat gland secretions.[12][13]

The long duration of action is attributed to its slow dissociation from the muscarinic receptors.[12][13]

Analytical Methodologies

A variety of analytical techniques are employed for the estimation of glycopyrronium bromide in bulk drug substances, pharmaceutical formulations, and biological fluids. [15][16]These methods are crucial for quality control, stability testing, and pharmacokinetic studies.

Commonly used methods include:

-

High-Performance Liquid Chromatography (HPLC): This is a widely used technique. An ion-pair HPLC method has been developed for the determination of (R,R)-glycopyrronium bromide and its related impurities. [17][18][19]* High-Performance Thin-Layer Chromatography (HPTLC): HPTLC methods have been validated for the analysis of glycopyrronium bromide in tablet dosage forms. [16]* Ultraviolet (UV) Spectrometry: This method can be used for the quantification of the compound. [15][16]* Liquid Chromatography-Mass Spectrometry (LC-MS): Ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) is a sensitive method for detecting and quantifying glycopyrronium bromide in biological matrices like plasma. [16]

Example Protocol: Ion-Pair HPLC for (R,R)-Glycopyrronium Bromide

This protocol is based on a published method for the analysis of (R,R)-glycopyrronium bromide and its impurities. [17][18][19] 1. Chromatographic Conditions:

- Column: Base deactivated Nucleosil.

- Mobile Phase: Phosphate buffer (pH 2.30) with sodium-1-decanesulfonate (0.01 M) and methanol in a 35:65 (v/v) ratio.

- Flow Rate: 1.0 mL/min.

- Temperature: 40 °C.

- Detection: UV at 222 nm. [16] 2. Sample Preparation:

- Accurately weigh and dissolve the sample in the mobile phase to achieve a known concentration.

- Filter the sample through a 0.45 µm filter before injection.

3. System Suitability:

- Perform replicate injections of a standard solution.

- Assess parameters such as peak asymmetry, theoretical plates, and resolution between the main peak and any known impurities.

4. Analysis:

- Inject the prepared sample into the HPLC system.

- Identify and quantify the peaks based on the retention times and peak areas relative to a standard of known concentration.

Synthesis Overview

The synthesis of erythro-glycopyrronium bromide involves a multi-step process. A common route starts with the esterification of N-methyl-3-pyrrolidinol with methyl cyclopentylmandelate. The subsequent step is a quaternization reaction with methyl bromide, which introduces the second methyl group on the nitrogen atom, forming the pyrrolidinium ring and yielding glycopyrronium bromide. [20]The process requires careful control to favor the formation of the desired erythro diastereomer. Purification is typically achieved through crystallization. [20]

Clinical Applications and Efficacy

Erythro-glycopyrronium bromide has established therapeutic roles in several medical conditions.

-

Chronic Obstructive Pulmonary Disease (COPD): As an inhaled long-acting muscarinic antagonist, it is a cornerstone for the maintenance treatment of COPD. [5][14]Clinical trials have demonstrated its effectiveness in improving lung function (measured by FEV1), reducing breathlessness, and enhancing the quality of life for patients. [14]* Hyperhidrosis (Excessive Sweating): Topical formulations of glycopyrronium are used to treat primary axillary hyperhidrosis. [5][11]In June 2018, it was approved by the U.S. FDA for this indication. [5]* Sialorrhea (Excessive Salivation): It is used to reduce excessive saliva in patients with neurological conditions. [5][7]* Preoperative Medication: Intravenous glycopyrronium is used before surgery to reduce salivary, tracheobronchial, and pharyngeal secretions. [5][8][21]It is also used to block cardiac vagal reflexes during anesthesia. [8]

Safety and Toxicology

The safety profile of erythro-glycopyrronium bromide is characteristic of anticholinergic agents. Because of its limited ability to cross the blood-brain barrier, central nervous system side effects are minimal. [5] Common side effects include:

-

Dry mouth [5][6]* Constipation [5]* Blurred vision [6]* Urinary retention [5][6]* Nasal congestion [5]* Flushing [5] It should be used with caution in patients with narrow-angle glaucoma, urinary retention, or myasthenia gravis. [22]

Conclusion

Erythro-glycopyrronium bromide is a well-established muscarinic antagonist with significant therapeutic value. Its specific stereochemistry and quaternary ammonium structure are key to its potent, long-acting, and peripherally selective pharmacological profile. The low systemic exposure following inhalation and topical administration enhances its safety and tolerability, making it a preferred choice for the chronic management of COPD and hyperhidrosis. Ongoing research continues to explore its full therapeutic potential, while robust analytical methods ensure its quality and consistency in pharmaceutical products. This guide provides a comprehensive technical foundation for professionals engaged in the research, development, and application of this important molecule.

References

- Vertex AI Search. (n.d.). Pharmacokinetics of glycopyrronium bromide in inhaled versus topical formulations.

-

Wikipedia. (n.d.). Glycopyrronium bromide. Retrieved from [Link]

-

Patel, K., et al. (2017). A Review on Analytical Techniques for Estimation of Anti Cholinergic Drug: Glycopyrronium Bromide. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

- (n.d.). Glycopyrrolate: Understanding its Applications, Mechanism, and Benefits in Pharmaceutical and Medical Fields.

- Asian Journal of Pharmaceutical Analysis. (n.d.). A Review on Analytical Techniques for Estimation of Anti Cholinergic Drug: Glycopyrronium Bromide.

-

PubMed Central. (n.d.). Determination of the pharmacokinetics of glycopyrronium in the lung using a population pharmacokinetic modelling approach. Retrieved from [Link]

- (n.d.). Glycopyrronium Bromide – Application in Therapy and Current Clinical Research.

-

YouTube. (n.d.). Pharmacology of Glycopyrronium (Seebri) ; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]

-

Ingenta Connect. (n.d.). Determination of (R,R)-glycopyrronium bromide and its related impurities by ion-pair HPLC. Retrieved from [Link]

-

PatientsLikeMe. (n.d.). Glycopyrronium Bromide: uses & side-effects. Retrieved from [Link]

-

Ingenta Connect. (n.d.). Determination of (R,R)-glycopyrronium bromide and its related imp.... Retrieved from [Link]

-

PubMed. (n.d.). Determination of the pharmacokinetics of glycopyrronium in the lung using a population pharmacokinetic modelling approach. Retrieved from [Link]

-

PubMed. (n.d.). Determination of (R,R)-glycopyrronium bromide and its related impurities by ion-pair HPLC. Retrieved from [Link]

-

Altmeyers Encyclopedia. (n.d.). Glycopyrronium. Retrieved from [Link]

-

PubChem. (n.d.). Glycopyrronium bromide [INN:BAN:JAN]. Retrieved from [Link]

-

PubChem. (n.d.). Glycopyrronium. Retrieved from [Link]

-

PubChem. (n.d.). Glycopyrrolate. Retrieved from [Link]

-

SynZeal. (n.d.). Glycopyrrolate Erythroisomer. Retrieved from [Link]

- Google Patents. (n.d.). ES2326132T3 - CRYSTALLIZATION AND PURIFICATION OF GLICOPIRRONIUM BROMIDE.

-

PubMed. (2020). Synthesis of C-14 labeled Rac-(3R,2S)-glycopyrronium bromide. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. store.usp.org [store.usp.org]

- 3. Glycopyrrolate Erythroisomer | SynZeal [synzeal.com]

- 4. biosynth.com [biosynth.com]

- 5. Glycopyrronium bromide - Wikipedia [en.wikipedia.org]

- 6. CAS 51186-83-5: erythro-Glycopyrronium bromide [cymitquimica.com]

- 7. nbinno.com [nbinno.com]

- 8. Glycopyrronium Bromide | 51186-83-5 [chemicalbook.com]

- 9. biosynth.com [biosynth.com]

- 10. Glycopyrronium Bromide | 596-51-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 11. altmeyers.org [altmeyers.org]

- 12. Glycopyrronium: Interactions, Mechanism of Action and ADME Profiles_Chemicalbook [chemicalbook.com]

- 13. Glycopyrronium | C19H28NO3+ | CID 3494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. clinicaltrials.eu [clinicaltrials.eu]

- 15. ajpaonline.com [ajpaonline.com]

- 16. ajpaonline.com [ajpaonline.com]

- 17. ingentaconnect.com [ingentaconnect.com]

- 18. ingentaconnect.com [ingentaconnect.com]

- 19. Determination of (R,R)-glycopyrronium bromide and its related impurities by ion-pair HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Buy erythro-Glycopyrronium bromide | 51186-83-5 [smolecule.com]

- 21. Glycopyrronium Bromide: uses & side-effects | PatientsLikeMe [patientslikeme.com]

- 22. m.youtube.com [m.youtube.com]

The Discerning Antagonist: A Technical Guide to the Pharmacological Profile of Erythro-Glycopyrronium Bromide

This guide provides a comprehensive technical overview of the pharmacological profile of erythro-glycopyrronium bromide, a key stereoisomer of the well-established muscarinic antagonist, glycopyrronium bromide. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, pharmacokinetic and pharmacodynamic properties, and the established methodologies for its characterization. We will explore the causality behind its pharmacological effects, with a focus on its clinical applications in respiratory and other disorders.

Introduction: The Significance of Stereochemistry in Muscarinic Antagonism

Glycopyrronium bromide is a quaternary ammonium anticholinergic agent that has been in clinical use for decades for various indications, including chronic obstructive pulmonary disease (COPD), peptic ulcers, and to reduce secretions during anesthesia.[1][2] It is a chiral molecule, existing as a racemic mixture of four stereoisomers. The erythro form is a diastereomer of the threo form, and each exists as a pair of enantiomers. The focus of this guide, erythro-glycopyrronium bromide, represents the (3R,2'S) and (3S,2'R) enantiomeric pair. Emerging evidence suggests that the pharmacological activity of glycopyrronium bromide is stereoselective, with one enantiomer of the erythro pair demonstrating the most potent cholinergic antagonistic action.[3] Understanding the specific pharmacological profile of the erythro isomer is therefore crucial for optimizing its therapeutic use and for the development of next-generation muscarinic antagonists.

Mechanism of Action: A Competitive Antagonist at Muscarinic Acetylcholine Receptors

Erythro-glycopyrronium bromide exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine (ACh) receptors.[3] These G protein-coupled receptors are classified into five subtypes (M1-M5), which are widely distributed throughout the body and mediate the diverse effects of the neurotransmitter acetylcholine.

Receptor Subtype Selectivity

The clinical efficacy and side-effect profile of muscarinic antagonists are largely determined by their selectivity for different muscarinic receptor subtypes. Glycopyrronium bromide has demonstrated a degree of selectivity for M3 and M1 receptors over M2 receptors. The M3 receptors are primarily located on airway smooth muscle and submucosal glands, mediating bronchoconstriction and mucus secretion. The M1 receptors are involved in neurotransmission in the parasympathetic ganglia. In contrast, M2 receptors are found on postganglionic parasympathetic nerve endings and act as autoreceptors, inhibiting further acetylcholine release.

This selectivity profile is clinically advantageous. Potent antagonism of M3 receptors leads to bronchodilation and reduced mucus secretion, the desired therapeutic effects in COPD. The lower affinity for M2 receptors is thought to contribute to a lower incidence of tachycardia compared to non-selective antagonists, as M2 receptors in the heart mediate bradycardia.[4] Studies on N-substituted soft anticholinergics based on glycopyrrolate have shown that the 2R isomers (present in the erythro form) are significantly more active than the 2S isomers at M1, M2, and M3 receptors, highlighting the importance of stereochemistry in receptor interaction.

dot

Pharmacodynamics: Functional Consequences of Muscarinic Receptor Blockade

The functional effects of erythro-glycopyrronium bromide are a direct consequence of its antagonism at muscarinic receptors. In the airways, this leads to bronchodilation and a reduction in mucus secretion, which are the primary therapeutic benefits in patients with COPD.

In Vitro Assessment of Functional Antagonism

The potency of a competitive antagonist is typically quantified by determining its pA2 or pKB value from functional assays. These values represent the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.

A study evaluating the potency of glycopyrronium bromide in various isolated tissue preparations reported the following apparent -log KB values:

-

>11 at prejunctional muscarinic receptors in rabbit vas deferens (presumed M1 type)

-

9.09 at M2 receptors in paced rat left atria

-

10.31 at M3 receptors in guinea pig ileum[4]

These findings indicate that glycopyrronium bromide is a highly potent antagonist, with a significantly lower affinity for M2 receptors compared to M1 and M3 receptors. This functional selectivity for M1/M3 receptors over M2 receptors is a key characteristic of its pharmacological profile.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of glycopyrronium bromide is characterized by its quaternary ammonium structure, which imparts low lipophilicity and limits its ability to cross biological membranes, including the blood-brain barrier.[1] This is a significant advantage as it minimizes central nervous system (CNS) side effects commonly associated with other anticholinergic agents.

Absorption

The absorption of glycopyrronium bromide is highly dependent on the route of administration.

-

Oral: Oral bioavailability is low and variable, generally less than 5%.[2]

-

Inhalation: When administered via inhalation for the treatment of COPD, a significant portion of the dose is deposited in the lungs, leading to local therapeutic effects with lower systemic exposure compared to oral administration.

-

Intravenous/Intramuscular: Following parenteral administration, the onset of action is rapid.[5][6]

Distribution

Due to its quaternary ammonium structure, glycopyrronium has a limited volume of distribution and does not readily cross the blood-brain barrier, resulting in a low incidence of CNS side effects.[1]

Metabolism and Excretion

Glycopyrronium bromide is primarily excreted unchanged in the urine.[1] A smaller fraction undergoes metabolism. The elimination half-life is relatively short, but its long duration of action, particularly when inhaled, is attributed to its slow dissociation from muscarinic receptors in the airways.[7]

Table 1: Summary of Pharmacokinetic Parameters of Glycopyrronium Bromide (Racemic Mixture)

| Parameter | Route of Administration | Value | Reference |

| Cmax | Intramuscular (8 µg/kg) | 3.47 ± 1.48 µg/L | [8] |

| Tmax | Intramuscular (8 µg/kg) | 16.1 min | [6] |

| AUC | Intramuscular (8 µg/kg) | 6.64 ± 2.33 h*µg/L | [8] |

| Elimination Half-life | Intramuscular | 75.4 min | [6] |

| Oral Bioavailability | Oral | < 5% | [2] |

Note: The pharmacokinetic parameters of the individual erythro and threo isomers have not been extensively reported in publicly available literature.

Experimental Protocols for Pharmacological Characterization

The following sections provide detailed methodologies for the in vitro characterization of muscarinic receptor antagonists like erythro-glycopyrronium bromide. These protocols are designed to be self-validating systems, ensuring robust and reproducible data.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for muscarinic receptor subtypes.

5.1.1. Materials

-

Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Test compound (erythro-glycopyrronium bromide).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

5.1.2. Procedure

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to the desired protein concentration.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Assay buffer for total binding.

-

A high concentration of a known muscarinic antagonist (e.g., atropine) for non-specific binding.

-

Serial dilutions of the test compound.

-

-

Radioligand Addition: Add the radioligand at a concentration close to its Kd to all wells.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

Isolated Organ Bath Assay for Functional Antagonism

This protocol describes the use of an isolated organ bath to determine the functional potency (pA2/pKB) of a muscarinic antagonist on airway smooth muscle contraction.[9][10]

5.2.1. Materials

-

Tracheal tissue from a suitable animal model (e.g., guinea pig).

-

Organ bath system with isometric force transducers.

-

Physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2 and maintained at 37°C.

-

Muscarinic agonist (e.g., carbachol, acetylcholine).

-

Test compound (erythro-glycopyrronium bromide).

5.2.2. Procedure

-

Tissue Preparation: Dissect the trachea and prepare tracheal rings. Suspend the rings in the organ baths containing physiological salt solution.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period, with regular changes of the bath solution.

-

Viability Test: Contract the tissues with a high concentration of KCl to ensure viability.

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve to the muscarinic agonist.

-

Antagonist Incubation: Wash the tissues and incubate with a known concentration of the test compound for a predetermined time to allow for equilibrium.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: Generate a second cumulative concentration-response curve to the agonist in the presence of the antagonist.

-

Schild Analysis: Repeat steps 5 and 6 with increasing concentrations of the antagonist. Construct a Schild plot by plotting the log(concentration ratio - 1) against the negative log of the antagonist concentration. The x-intercept of the linear regression gives the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.

dot

Clinical Applications and Therapeutic Significance

The pharmacological profile of erythro-glycopyrronium bromide underpins its therapeutic utility in a range of clinical conditions.

-

Chronic Obstructive Pulmonary Disease (COPD): As an inhaled long-acting muscarinic antagonist (LAMA), it is a cornerstone of maintenance therapy for COPD. Its potent M3 receptor antagonism leads to sustained bronchodilation, improving airflow and alleviating symptoms.

-

Hyperhidrosis (Excessive Sweating): Topical formulations of glycopyrronium are used to treat primary axillary hyperhidrosis by blocking muscarinic receptors on sweat glands, thereby reducing sweat production.[11]

-

Sialorrhea (Excessive Drooling): Oral glycopyrronium can be used to reduce saliva production in patients with neurological conditions.[1]

-

Anesthesia: It is used as a pre-anesthetic medication to reduce salivary and respiratory secretions.[1]

Conclusion

Erythro-glycopyrronium bromide is a potent and selective muscarinic antagonist with a well-defined pharmacological profile that supports its diverse clinical applications. Its quaternary ammonium structure confers peripheral selectivity, minimizing CNS side effects. The stereoselectivity of its interaction with muscarinic receptors, with the erythro isomer demonstrating superior activity, highlights the importance of chiral considerations in drug design and development. Further research into the specific pharmacological and pharmacokinetic profiles of the individual enantiomers of erythro-glycopyrronium bromide will undoubtedly provide a more refined understanding of its therapeutic potential and may pave the way for the development of even more targeted and effective muscarinic receptor modulators.

References

- Chabicovsky, M., Winkler, S., Soeberdt, M., Kilic, A., Masur, C., & Abels, C. (2019). Pharmacology, toxicology and clinical safety of glycopyrrolate. Toxicology and Applied Pharmacology, 370, 154-169.

- Glaser, D. A., Hebert, A. A., Nast, A., & St. Amant, M. (2019). Topical Glycopyrronium Tosylate for the Treatment of Primary Axillary Hyperhidrosis: Results from the ATMOS-1 and ATMOS-2 Phase 3 Randomized Controlled Trials.

-

Glycopyrronium bromide. (2023). In Wikipedia. Retrieved from [Link]

- Gomez, A., Bellido, I., & Sanchez de la Cuesta, F. (1995). Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat. British Journal of Anaesthesia, 74(5), 549–552.

- Haddad, E. B., Patel, H., Keeling, J., Yacoub, M., Barnes, P. J., & Belvisi, M. G. (1999). Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways. British Journal of Pharmacology, 127(2), 413–420.

- Hegde, S. S., Pulido-Rios, M. T., & Eglen, R. M. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33.

- Hennenberg, M. (2020). Investigation of smooth muscle contraction by organ bath. Urological Research Lab, Dpt. of Urology.

- Lau, W.-M., & Szilagyi, M. (1992). A pharmacological profile of glycopyrrolate: interactions at the muscarinic acetylcholine receptor. General Pharmacology: The Vascular System, 23(6), 1165–1170.

- Matera, M. G., Page, C. P., & Cazzola, M. (2014). Novel inhaled bronchodilators for the treatment of chronic obstructive pulmonary disease. Trends in Pharmacological Sciences, 35(9), 461-471.

- Mirakhur, R. K., & Dundee, J. W. (1983). Comparison of the effects of atropine and glycopyrrolate on various end-organs. Journal of the Royal Society of Medicine, 76(7), 553–557.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3494, Glycopyrronium. Retrieved from [Link].

-

National Institute for Health and Care Excellence. (2013). Hyperhidrosis: oral glycopyrronium bromide. Retrieved from [Link]

- Olsen, A. K., & Sjøgren, P. (1999). Oral glycopyrrolate alleviates drooling in a patient with tongue cancer. Journal of Pain and Symptom Management, 18(4), 300–302.

- Patel, H. J., Haddad, E.-B., Barnes, P. J., & Belvisi, M. G. (1999). Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways. British journal of pharmacology, 127(2), 413–420.

-

PubChem. (n.d.). Glycopyrronium. Retrieved from [Link]

-

Sialanar 320 micrograms/ml oral solution - Summary of Product Characteristics (SmPC) - (emc). (n.d.). Retrieved from [Link]

- Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33.

- Tzelepis, G., Komanapolli, S., Tyler, D., Vega, D., & Fulambarker, A. (1996). Comparison of nebulized glycopyrrolate and metaproterenol in chronic obstructive pulmonary disease.

-

Ul-Haq, Z., & Ch-aurasia, A. (2018). Glycopyrronium bromide. New Drug Approvals. Retrieved from [Link]

- van der Vliet, H., van Loveren, H., Garssen, J., & Nijkamp, F. P. (1994). Functional characterization of muscarinic receptors in murine airways. British journal of pharmacology, 113(4), 1477–1482.

- Vogel, R., & van der Vliet, A. (2013). Determination of the pharmacokinetics of glycopyrronium in the lung using a population pharmacokinetic modelling approach. British journal of clinical pharmacology, 76(5), 727–737.

- Fuder, H., & Meincke, M. (1993). Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes. Naunyn-Schmiedeberg's archives of pharmacology, 347(6), 591–595.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.

-

REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. Retrieved from [Link]

- Semenov, I., Herlihy, J. T., & Brenner, R. (2012). In vitro measurements of tracheal constriction using mice. Journal of visualized experiments : JoVE, (64), e3703.

- Mirakhur, R. K., Dundee, J. W., & Jones, C. J. (1978). Evaluation of the anticholinergic actions of glycopyrronium bromide. British journal of clinical pharmacology, 5(1), 77–84.

- Bergare, J., Nixon, N., Newsome, J., Thunberg, L., & Elmore, C. S. (2020). Synthesis of C-14 labeled Rac-(3R,2S)-glycopyrronium bromide. Journal of labelled compounds & radiopharmaceuticals, 63(10), 456–462.

- Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British journal of pharmacology and chemotherapy, 14(1), 48–58.

- Kent, K. M., & Mirakhur, R. K. (1990). Pharmacokinetics of i.m. glycopyrronium. British journal of anaesthesia, 64(6), 667–669.

Sources

- 1. Glycopyrronium bromide - Wikipedia [en.wikipedia.org]

- 2. medicines.org.uk [medicines.org.uk]

- 3. Glycopyrronium bromide patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 4. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. Pharmacokinetics of i.m. glycopyrronium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycopyrronium | C19H28NO3+ | CID 3494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. reprocell.com [reprocell.com]

- 10. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ichapps.com [ichapps.com]

Glycopyrronium and the Imperative of Chirality: A Guide to Stereoselective Discovery and Synthesis

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Glycopyrronium bromide, a cornerstone anticholinergic agent, presents a compelling case study in the criticality of stereochemistry in drug development.[1][2] With two chiral centers giving rise to four distinct stereoisomers, its therapeutic efficacy and safety profile are intrinsically linked to the spatial arrangement of its atoms.[3][4][5] This guide provides an in-depth exploration of the discovery and, more importantly, the stereoselective synthesis of glycopyrronium enantiomers. We will dissect the causal logic behind synthetic strategies, from classical racemic preparations to modern asymmetric approaches using chiral precursors. Furthermore, we will detail the analytical methodologies, particularly chiral High-Performance Liquid Chromatography (HPLC), required to validate the stereochemical purity of the final active pharmaceutical ingredient (API). This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the challenges and solutions in manufacturing stereochemically pure glycopyrronium.

Introduction: The Stereochemical Landscape of Glycopyrronium

Glycopyrronium bromide (also known as glycopyrrolate) is a synthetic quaternary ammonium compound that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[6][7] Its clinical utility is broad, spanning applications from the long-term maintenance treatment of Chronic Obstructive Pulmonary Disease (COPD) to reducing gastric and airway secretions pre-operatively.[1][8][9]

The molecular structure of glycopyrronium contains two stereogenic centers: one on the pyrrolidine ring (C3) and one on the α-carbon of the acyl group (C2'). This results in the existence of four stereoisomers, which can be grouped into two pairs of enantiomers:

-

(3R, 2'S)- and (3S, 2'R)-glycopyrronium: This pair of enantiomers is known as the threo or (RS/SR) diastereomer.

-

(3R, 2'R)- and (3S, 2'S)-glycopyrronium: This pair of enantiomers is known as the erythro or (RR/SS) diastereomer.

The pharmacological action of a drug is realized through its precise interaction with biological macromolecules; consequently, different enantiomers of a chiral drug often exhibit significant differences in pharmacodynamics and pharmacokinetics.[3] For glycopyrronium bromide, the marketed therapeutic product is predominantly the racemic mixture of the threo diastereomer, ((3R,2'S)- and (3S,2'R)-glycopyrronium), which contains the bulk of the desired M3 muscarinic antagonist activity.[4][5] Therefore, controlling the stereochemical outcome of the synthesis is not merely an academic exercise but a regulatory and clinical necessity.

Evolution of Synthesis: From Racemic Mixtures to Stereopure Enantiomers

The initial synthesis of glycopyrronium, first disclosed in U.S. Patent 2,956,062, produced a mixture of all four stereoisomers, from which the desired diastereomer was isolated.[4][5] This foundational approach, while historically significant, lacks the efficiency and control required by modern pharmaceutical manufacturing.

The Classical Racemic Approach

The traditional synthesis involves a three-stage process that does not control stereochemistry until the final steps.

-

Step 1: Synthesis of α-cyclopentylmandelic acid: This precursor is typically synthesized via a Grignard reaction between a benzoylformic acid ester and cyclopentylmagnesium bromide.[10] This step generates a racemic mixture of (R)- and (S)-α-cyclopentylmandelic acid.

-

Step 2: Esterification: The racemic acid is then esterified with racemic N-methyl-3-pyrrolidinol.[11] This reaction results in a mixture of four stereoisomeric esters.

-

Step 3: Quaternization and Isolation: The ester mixture is quaternized with methyl bromide to yield glycopyrronium bromide as a mixture of two diastereomeric pairs (threo and erythro).[6][12] The desired threo pair is then isolated from the less desirable erythro pair based on its lower solubility in specific organic solvents, a process known as diastereoselective crystallization.[4][13]

The primary drawback of this method is the generation of a significant amount of the undesired erythro diastereomer, which reduces the theoretical maximum yield to 50% and necessitates extensive purification.

Modern Stereoselective Synthesis: A Chiral Precursor Strategy

To overcome the inefficiencies of racemic synthesis, modern approaches focus on introducing stereochemical control at the earliest possible stage. This is most effectively achieved by using enantiomerically pure starting materials. The logic is straightforward: by starting with a building block of a known absolute configuration, the stereochemistry of the final product can be precisely directed.

A robust strategy involves the coupling of an enantiopure N-methyl-3-pyrrolidinol with racemic α-cyclopentylmandelic acid. This creates a mixture of only two diastereomers, which are significantly easier to separate than the four-isomer mixture of the classical approach.[14]

The overall workflow is visualized below.

Caption: Stereoselective synthesis of a single glycopyrronium enantiomer.

Experimental Protocol: Stereoselective Synthesis of (3R,2'S)-Glycopyrrolate Precursor

This protocol outlines the synthesis and separation of the diastereomeric esters, a critical step in producing stereochemically defined glycopyrronium.

Objective: To synthesize and isolate the (3R,2'S)-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate ester.

Materials:

-

(R)-1-methylpyrrolidin-3-ol (>99% e.e.)

-

Racemic α-cyclopentylmandelic acid

-

Toluene, anhydrous

-

Carbonyldiimidazole (CDI)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexanes

Procedure:

-

Acid Activation: To a solution of racemic α-cyclopentylmandelic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add CDI (1.1 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours until gas evolution ceases. This in-situ formation of an acylimidazolide activates the carboxylic acid for esterification.[11]

-

Esterification: Add a solution of (R)-1-methylpyrrolidin-3-ol (1.0 eq) in anhydrous DMF to the activated acid mixture. Heat the reaction to 60-70 °C and stir for 12-24 hours, monitoring by TLC or HPLC for the disappearance of the starting alcohol.

-

Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous phase multiple times with a suitable organic solvent like ethyl acetate or toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a mixture of (3R,2'R) and (3R,2'S) diastereomers.

-

Diastereomeric Separation: The separation of these diastereomers is predicated on their differential solubility.[14]

-

Dissolve the crude ester mixture in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes as an anti-solvent until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, then further cool to 0-5 °C for several hours to induce crystallization.

-

The (3R,2'S) ester, often being the less soluble diastereomer, will preferentially crystallize.

-

Collect the solid by filtration, wash with cold hexanes, and dry under vacuum.

-

Analyze the mother liquor and the crystalline solid by chiral HPLC to determine the diastereomeric ratio. Multiple recrystallizations may be necessary to achieve high diastereomeric excess (>99%).

-

-

Quaternization (Final Step): The isolated, diastereomerically pure (3R,2'S)-ester is then dissolved in a solvent like acetonitrile and treated with methyl bromide to yield the final (3R,2'S)-glycopyrronium bromide product.[5][12]

Analytical Validation: Chiral HPLC for Enantiomeric Purity

The synthesis of a stereochemically pure drug is meaningless without a robust, validated analytical method to confirm its purity. Chiral HPLC is the gold standard for separating and quantifying the stereoisomers of glycopyrronium.[3][15]

Principle of Separation: Chiral HPLC relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the individual enantiomers of the analyte.[16] The differing stability of these complexes causes the enantiomers to travel through the column at different rates, resulting in their separation. Polysaccharide-based CSPs, such as those coated on a silica support (e.g., CHIRALCEL® OZ-H), are particularly effective for separating glycopyrronium stereoisomers.[3][15]

Sources

- 1. Glycopyrronium: Interactions, Mechanism of Action and ADME Profiles_Chemicalbook [chemicalbook.com]

- 2. Glycopyrronium | C19H28NO3+ | CID 3494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN107345945B - High performance liquid chromatography method for resolving glycopyrronium bromide enantiomer and checking impurities - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. EP3237378B1 - Process for preparing (3rs)-3-[(2sr)-(2-cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethylpyrrolidinium bromide - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Glycopyrronium bromide - Wikipedia [en.wikipedia.org]

- 9. novartis.com [novartis.com]

- 10. KR101460694B1 - New synthetic method of glycopyrrolate and pharmaceutical formulations containing this active ingredient - Google Patents [patents.google.com]

- 11. CN103819384A - Preparation method of glycopyrronium bromide - Google Patents [patents.google.com]

- 12. WO2018154597A1 - Process for synthesis of glycopyrronium bromide - Google Patents [patents.google.com]

- 13. EP3204354A1 - A process for preparing glycopyrronium bromide - Google Patents [patents.google.com]

- 14. US20060167275A1 - Process for the preparation of the r,r (or s,s) configured glycopyrronium stereoisomer - Google Patents [patents.google.com]

- 15. CN107436329B - Preparative high performance liquid chromatography method for separating and preparing glycopyrronium bromide enantiomer - Google Patents [patents.google.com]

- 16. csfarmacie.cz [csfarmacie.cz]

An In-Depth Technical Guide to the Muscarinic Receptor Affinity of erythro-Glycopyrronium Bromide

Abstract

This technical guide provides a comprehensive examination of the binding characteristics of erythro-glycopyrronium bromide, a potent anticholinergic agent, at the five human muscarinic acetylcholine receptor subtypes (M1-M5). Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical methodologies for quantifying receptor affinity and functional antagonism. We will explore the causality behind experimental design, from the selection of assay formats to the interpretation of complex datasets. This guide details step-by-step protocols for gold-standard techniques, including radioligand binding assays and functional GTPγS assays, and provides a rigorous analysis of the data through Schild regression. Through a synthesis of established protocols and field-proven insights, this document aims to serve as an authoritative resource for the precise characterization of muscarinic receptor antagonists.

Introduction: The Significance of Muscarinic Receptor Affinity in Pharmacology

Muscarinic acetylcholine receptors (mAChRs) are a family of five G-protein coupled receptors (GPCRs), designated M1 through M5, that mediate the majority of the physiological effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1][2] Their ubiquitous expression and critical roles in regulating processes such as smooth muscle contraction, heart rate, and glandular secretion make them important targets for therapeutic intervention in a wide range of diseases, including chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders.[3]

Glycopyrronium bromide (also known as glycopyrrolate) is a quaternary ammonium muscarinic antagonist.[4] Its charged nature limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects.[5] The therapeutic efficacy and safety profile of glycopyrronium are intrinsically linked to its affinity and selectivity for the different mAChR subtypes. A thorough understanding of its binding profile is therefore paramount for drug development and for elucidating its mechanism of action.

This guide will provide the technical framework for determining and interpreting the muscarinic receptor affinity of erythro-glycopyrronium bromide, focusing on the core principles of receptor pharmacology and the practical application of key experimental techniques.

Muscarinic Receptor Subtypes and Their Signaling Pathways

The five muscarinic receptor subtypes are broadly categorized into two families based on their primary G-protein coupling partners.[6]

-

M1, M3, and M5 Receptors: These receptors preferentially couple to Gαq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][7]

-

M2 and M4 Receptors: These receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] The βγ subunits of the Gαi/o protein can also directly modulate the activity of certain ion channels, such as G-protein-gated inwardly rectifying potassium channels (GIRKs).

While this division is a useful heuristic, it is important to note that some receptors can exhibit more promiscuous G-protein coupling depending on the cellular context.[8][9][10]

Quantitative Assessment of Receptor Affinity: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor.[11] These assays directly measure the interaction between a radiolabeled ligand and the receptor protein. For determining the affinity of an unlabeled compound like glycopyrronium bromide, a competitive binding assay format is employed.[12]

Principle of Competitive Radioligand Binding

In a competitive binding assay, a fixed concentration of a high-affinity radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (the "competitor"). The competitor vies for the same binding site as the radioligand. As the concentration of the competitor increases, it displaces the radioligand, leading to a decrease in the measured radioactivity bound to the receptors. The concentration of the competitor that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration).

Experimental Workflow: A Self-Validating System

A robust binding assay protocol is designed to be a self-validating system, with internal controls and rigorous data analysis to ensure the reliability of the results.

Detailed Step-by-Step Methodology

This protocol is adapted for determining the affinity of glycopyrronium bromide for human M1-M5 receptors expressed in Chinese Hamster Ovary (CHO) cells.

Materials:

-

Frozen cell pellets from CHO cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-subtype-selective muscarinic antagonist.

-

Test Compound: erythro-Glycopyrronium bromide.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Atropine (1 µM).

-

96-well filter plates (e.g., GF/C with 0.3% PEI pre-soak).

-

Scintillation fluid and microplate scintillation counter.

Protocol:

-

Membrane Preparation:

-

Thaw cell pellets on ice and resuspend in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, 5 mM MgCl₂, with protease inhibitors).[13]

-

Homogenize using a Polytron homogenizer.

-

Centrifuge at 1,000 x g for 5 minutes to remove nuclei and large debris.[13]

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[13]

-

Resuspend the pellet in fresh binding buffer and repeat the centrifugation.

-

Resuspend the final pellet in binding buffer. Determine protein concentration using a BCA assay. Aliquot and store at -80°C.

-

-

Assay Setup (96-well plate):

-

Prepare serial dilutions of glycopyrronium bromide in binding buffer (e.g., 11 concentrations from 10 pM to 100 nM).

-

To each well, add in the following order:

-

150 µL of diluted membrane preparation (typically 5-20 µg protein/well).[13]

-

50 µL of either binding buffer (for total binding), glycopyrronium bromide dilution, or 1 µM atropine (for non-specific binding).

-

50 µL of [³H]-NMS in binding buffer (at a final concentration close to its Kd, e.g., 0.3-0.5 nM).

-

-

-

Incubation:

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[13]

-

-

Filtration and Washing:

-

Terminate the incubation by rapid vacuum filtration through the 96-well filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

-

Immediately wash the filters four times with 200 µL of ice-cold wash buffer to minimize non-specific binding.[13]

-

-

Quantification:

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: From IC50 to Ki

-

Calculate Specific Binding: For each concentration of glycopyrronium, subtract the counts from the non-specific binding wells (atropine) from the total counts to obtain the specific binding.

-

Determine IC50: Plot the specific binding as a function of the logarithm of the glycopyrronium concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

-

Calculate Ki: The IC50 value is dependent on the concentration of the radioligand used. To determine the intrinsic affinity of glycopyrronium (the Ki, or inhibition constant), the Cheng-Prusoff equation is used.[14][15][16][17][18]

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand ([³H]-NMS) used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor, which must be determined in separate saturation binding experiments.

-

Affinity Profile of Glycopyrronium Bromide

Based on available literature, glycopyrronium bromide demonstrates high affinity for muscarinic receptors, with some selectivity for the M1 and M3 subtypes over the M2 subtype.[3][5]

| Receptor Subtype | Reported Ki (nM) or pKi | Selectivity vs. M2 | Source |

| Human M1 | ~0.60 nM (pKi ~9.22) | ~3-5 fold | [5] |

| Human M2 | ~1.89 nM (pKi ~8.72) | - | [5] |

| Human M3 | ~0.5 - 1.69 nM (pKi ~9.3 - 8.77) | ~3-5 fold | [5] |

| Human M4 | High Affinity | Data varies | [4] |

| Human M5 | Lower Affinity | Data varies | [4] |

Note: Ki values can vary between studies due to differences in experimental conditions (e.g., cell line, radioligand, buffer composition). The data presented is a synthesis from multiple sources to provide a representative profile.

Functional Characterization: GTPγS Binding Assay

While binding assays measure affinity, they do not provide information on the functional consequences of receptor occupancy. Functional assays, such as the GTPγS binding assay, measure a proximal event in the G-protein activation cascade.[19][20][21] This assay is particularly useful for characterizing antagonists by their ability to inhibit agonist-stimulated G-protein activation.[22]

Principle of the GTPγS Binding Assay

Upon agonist binding to a GPCR, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the α-subunit of the associated G-protein, leading to its activation. The GTPγS assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS. When an agonist stimulates the receptor, it promotes the stable incorporation of [³⁵S]GTPγS into the Gα subunit. The accumulation of this radiolabeled G-protein can then be quantified. An antagonist, like glycopyrronium, will inhibit this agonist-induced stimulation in a concentration-dependent manner.[22]

Detailed Step-by-Step Methodology

Materials:

-

Membrane preparations (as described in section 3.3).

-

Agonist: Acetylcholine or Carbachol.

-

Antagonist: erythro-Glycopyrronium bromide.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GDP (Guanosine diphosphate).

Protocol:

-

Pre-incubation with Antagonist:

-

In a 96-well plate, add 50 µL of membrane preparation to wells containing 25 µL of either assay buffer (for control) or varying concentrations of glycopyrronium bromide.

-

Add 25 µL of the agonist (e.g., acetylcholine at its EC80 concentration).

-

Incubate for 30 minutes at 30°C to allow the antagonist and agonist to reach equilibrium with the receptor.

-

-

Initiation of G-protein Activation:

-

Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) and GDP (final concentration ~10 µM) to each well to initiate the reaction. The addition of GDP is crucial to maintain a low basal signal.

-

Incubate for an additional 30-60 minutes at 30°C with gentle agitation.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration, as described for the radioligand binding assay (section 3.4).

-

Wash the filters with ice-cold buffer.

-

Quantify the filter-bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis and Interpretation

The data will show a concentration-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding by glycopyrronium. The IC50 value for this inhibition can be determined by non-linear regression. This functional IC50 provides a measure of the antagonist's potency in a biologically relevant context.

Proving the Mechanism: Schild Analysis for Competitive Antagonism

Schild analysis is a powerful pharmacological tool used to characterize the nature of antagonism and to determine the affinity (expressed as a pA₂ value) of a competitive antagonist.[23][24] A key feature of true competitive antagonism is that the blockade can be overcome by increasing the concentration of the agonist, resulting in parallel rightward shifts of the agonist dose-response curve with no change in the maximum response.[25]

Principles of Schild Regression

The analysis involves generating several full agonist dose-response curves, each in the presence of a different, fixed concentration of the antagonist.

-

Calculate the Dose Ratio (DR): For each antagonist concentration, the dose ratio is calculated as the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

DR = EC50 (with antagonist) / EC50 (control)

-

-

Construct the Schild Plot: A plot is constructed with log([Antagonist]) on the x-axis and log(DR - 1) on the y-axis.

-

Interpret the Plot:

-

Slope: For a simple, reversible competitive antagonist, the slope of the Schild plot should not be significantly different from 1.0.[24] Slopes deviating from unity may suggest other mechanisms, such as non-competitive antagonism, allosteric effects, or experimental artifacts.[25]

-

pA₂ Value: The x-intercept of the regression line is the pA₂ value. The pA₂ is the negative logarithm of the molar concentration of an antagonist that would produce a dose ratio of 2. For a competitive antagonist where the slope is 1, the pA₂ value is theoretically equal to the pKb (the negative log of the Ki).[23]

-

Studies have demonstrated that glycopyrronium bromide acts as a competitive antagonist at muscarinic receptors, yielding Schild plots with slopes close to unity.[3]

Conclusion: A Synthesis of Affinity and Function

The characterization of erythro-glycopyrronium bromide's interaction with muscarinic receptors is a multi-faceted process that requires a synthesis of binding and functional data. Through the rigorous application of competitive radioligand binding assays, we can determine its affinity (Ki) profile across the five receptor subtypes, revealing a high affinity with a degree of selectivity for M1/M3 over M2 receptors. This binding profile is the molecular basis for its therapeutic effects.

Furthermore, functional assays like the GTPγS binding assay, coupled with Schild analysis, confirm that glycopyrronium acts as a competitive antagonist. This mechanistic insight is crucial, as it demonstrates that its inhibitory effects can be surmounted by the endogenous agonist, acetylcholine, a hallmark of this class of drugs. The combination of high affinity and competitive antagonism explains its efficacy in blocking muscarinic receptor-mediated responses in target tissues. This in-depth technical guide provides the foundational principles and validated methodologies necessary for researchers to confidently and accurately profile the muscarinic receptor pharmacology of glycopyrronium and other related antagonists.

References

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

-

Lazareno, S., & Birdsall, N. J. (1995). Estimation of competitive antagonist affinity from functional inhibition curves using a novel form of the Gaddum equation. British journal of pharmacology, 114(5), 1120–1128. [Link]

-

Leff, P., & Dougall, I. G. (1993). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 29(3), 159–167. [Link]

-

Dror, R. O., et al. (2019). Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods. Molecules, 24(21), 3845. [Link]

-

Wikipedia. (n.d.). Schild equation. [Link]

-

Kenakin, T. (2012). Matching models to data: a receptor pharmacologist's guide. British journal of pharmacology, 165(6), 1659–1686. [Link]

-

Colquhoun, D. (2007). Taking the time to study competitive antagonism. British journal of pharmacology, 150 Suppl 1(Suppl 1), S3–S11. [Link]

-

ChemHelpASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

-

Janouskova-Randakova, A., & Jakubik, J. (2021). Signalling of muscarinic receptors. Left, G-protein cascade. ResearchGate. [Link]

-

Leff, P., & Dougall, I. G. (1993). The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. ResearchGate. [Link]

-

Haddad, E. B., et al. (1999). Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways. British journal of pharmacology, 127(2), 413–420. [Link]

-

Sandhu, M. S., et al. (2024). The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. JPET, 389(3), 290-300. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

-

Fuder, H., & Meincke, M. (1993). Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes. Naunyn-Schmiedeberg's archives of pharmacology, 347(6), 591–595. [Link]

-

Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33. [Link]

-

Buckley, N. J., et al. (1989). Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. Molecular pharmacology, 35(4), 469–476. [Link]

-

Assay Guidance Manual [Internet]. (2012). GTPγS Binding Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

PubChem. (n.d.). Glycopyrronium. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2024). The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. [Link]

-

Harrison, C., & Traynor, J. R. (2003). The GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life sciences, 74(4), 489–508. [Link]

-

Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]

-

Assay Guidance Manual [Internet]. (2012). GTPγS Binding Assays. PubMed. [Link]

-

Sławińska, U., et al. (2018). Lifetime of muscarinic receptor–G-protein complexes determines coupling efficiency and G-protein subtype selectivity. Proceedings of the National Academy of Sciences, 115(19), E4481–E4490. [Link]

-

Dörje, F., et al. (1991). Antagonist binding profiles of five cloned human muscarinic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 256(2), 727-733. [Link]

-

Davenport, A. P. (2005). Radioligand binding assays and their analysis. Methods in molecular biology (Clifton, N.J.), 306, 153–175. [Link]

-

Hegde, S. S., & Eglen, R. M. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. [Link]

Sources

- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycopyrronium | C19H28NO3+ | CID 3494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lifetime of muscarinic receptor–G-protein complexes determines coupling efficiency and G-protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 15. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 16. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GTPγS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdg.cnb.uam.es [pdg.cnb.uam.es]

Basic physicochemical properties of erythro-Glycopyrronium bromide

An In-depth Technical Guide to the Core Physicochemical Properties of Erythro-Glycopyrronium Bromide

Introduction

Glycopyrronium bromide is a synthetic quaternary ammonium compound widely recognized for its clinical efficacy as a muscarinic antagonist.[1] It is employed in various therapeutic areas, including the management of chronic obstructive pulmonary disease (COPD), reduction of salivary secretions during anesthesia, and treatment of hyperhidrosis.[1][2][3] The molecule possesses two chiral centers, giving rise to four stereoisomers that exist as two diastereomeric pairs: the erythro and threo racemates.

This technical guide focuses specifically on erythro-glycopyrronium bromide , a racemic mixture of the (2R,3S) and (2S,3R) enantiomers.[4] The distinct stereochemical arrangement of the erythro isomer directly influences its receptor binding affinity and overall pharmacological profile, making a thorough understanding of its physicochemical properties essential for researchers, scientists, and drug development professionals.[4][5] This document provides a detailed examination of these core properties, the analytical methodologies for their characterization, and the scientific rationale underpinning these experimental choices.

Chemical Identity and Molecular Structure

The fundamental identity of a molecule is rooted in its structure. Erythro-glycopyrronium bromide is a quaternary ammonium salt, meaning it possesses a permanent positive charge on the nitrogen atom, which is balanced by a bromide counter-ion.[4][6] This ionic nature is a primary determinant of its physical properties, such as high water solubility and the need for specialized analytical techniques.

The key structural feature is the specific three-dimensional arrangement of the atoms around the two chiral centers, which defines it as the erythro diastereomer. This configuration is critical for its interaction with muscarinic receptors.[4]

Caption: A typical analytical workflow for the quality control and characterization of erythro-Glycopyrronium Bromide.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of erythro-glycopyrronium bromide and quantifying its related substances. Due to its permanent charge and lack of a strong chromophore, specific methodologies are required.

-

Causality Behind Experimental Choice: Standard reverse-phase HPLC provides poor retention and peak shape for quaternary ammonium compounds. Therefore, ion-pair reverse-phase HPLC is the method of choice. [7][8]An anionic ion-pairing reagent (e.g., sodium decanesulfonate) is added to the mobile phase. This reagent forms a neutral, hydrophobic ion pair with the positively charged glycopyrronium cation, allowing it to be retained and separated on a C18 column. [8][9]The method must be robust enough to separate the active ingredient from potential impurities, including its diastereomer (threo-glycopyrronium) and degradation products. [10][11]

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

-

LC-MS/MS: Used for the structural elucidation of unknown impurities and degradation products observed during stability studies. [11]It provides molecular weight and fragmentation data essential for identification.

-

NMR Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the chemical structure of the molecule and its impurities after isolation. [11]

Experimental Protocols

The following protocols are provided as examples of standard methodologies for characterizing erythro-glycopyrronium bromide.

Protocol 1: Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in water, a fundamental parameter for formulation development.

-

Preparation: Add an excess amount of erythro-glycopyrronium bromide powder to a known volume of purified water (e.g., 10 mL) in a sealed glass vial. Ensure enough solid is present to maintain saturation.

-

Equilibration: Place the vial in a shaker bath maintained at a constant temperature (e.g., 25°C ± 0.5°C). Agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

-

Sampling & Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved particles. Discard the first portion of the filtrate to avoid adsorption effects.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (e.g., water) to a concentration within the calibrated range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of glycopyrronium.

-

Calculation: Calculate the solubility (in mg/mL or mol/L) by correcting for the dilution factor. The experiment should be performed in triplicate.

Protocol 2: Ion-Pair HPLC Method for Purity and Related Substances

This protocol is adapted from established methods for the analysis of glycopyrronium bromide and its impurities. [7][8][9]

-

Instrumentation: HPLC system with UV detector.

-

Column: Base-deactivated C18, 5 µm, 4.6 x 150 mm (e.g., Nucleosil).

-

Mobile Phase:

-

A: Phosphate buffer (pH 2.30) containing 0.01 M sodium-1-decanesulfonate.

-

B: Methanol.

-

-

Elution: Isocratic elution with a mixture such as 35:65 (v/v) A:B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 222 nm. [12]* Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample accurately in the mobile phase to a target concentration (e.g., 0.5 mg/mL).

Self-Validating System (System Suitability): Before sample analysis, perform replicate injections of a standard solution. The system is deemed suitable if:

-

The relative standard deviation (RSD) for peak area is ≤ 2.0%.

-

The tailing factor for the main peak is ≤ 1.5.

-

The resolution between erythro-glycopyrronium and its closest eluting impurity is ≥ 2.0.

Conclusion

The physicochemical properties of erythro-glycopyrronium bromide are intrinsically linked to its quaternary ammonium structure and specific stereochemistry. Its high polarity, aqueous solubility, and limited lipophilicity are defining features that govern its formulation, delivery, and pharmacological action. The solid-state characteristics, particularly the instability of any amorphous content generated during manufacturing, represent a critical control point in the development of stable and effective drug products, especially for inhalation. A comprehensive understanding of these properties, supported by robust analytical methodologies like ion-pair HPLC, is paramount for ensuring the quality, safety, and efficacy of this important therapeutic agent.

References

-

New Drug Approvals. Glycopyrronium bromide. (2018-09-06). [Online] Available at: [Link]

-

Nebiu, D., et al. (2007). Determination of (R,R)-glycopyrronium bromide and its related impurities by ion-pair HPLC. Pharmazie, 62(6), 406-10. [Online] Available at: [Link]

-